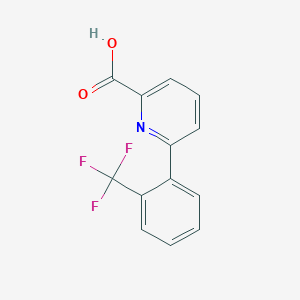

Ácido 6-(2-(trifluorometil)fenil)picolínico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

6-(2-(Trifluoromethyl)phenyl)picolinic acid has a wide range of scientific research applications, including:

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-(Trifluoromethyl)phenyl)picolinic acid typically involves the reaction of fluorinated benzyl derivatives with picolinic acid[2][2]. The reaction is usually carried out under controlled temperature and time conditions to ensure the formation of the desired product[2][2].

Industrial Production Methods

Industrial production of this compound often involves bulk manufacturing and custom synthesis . The process may include steps such as purification and quality control to ensure the compound meets the required specifications for research and industrial applications .

Análisis De Reacciones Químicas

Types of Reactions

6-(2-(Trifluoromethyl)phenyl)picolinic acid can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under specific conditions such as controlled temperature, pressure, and pH to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.

Mecanismo De Acción

Comparación Con Compuestos Similares

Similar Compounds

Some compounds similar to 6-(2-(Trifluoromethyl)phenyl)picolinic acid include:

- 6-(Trifluoromethyl)picolinic acid

- 2-(Trifluoromethyl)pyridinecarboxylic acid

- 6-(Trifluoromethyl)-2-pyridinecarboxylic acid

Uniqueness

What sets 6-(2-(Trifluoromethyl)phenyl)picolinic acid apart from these similar compounds is its specific trifluoromethyl substitution pattern on the phenyl ring, which imparts unique chemical and physical properties . This makes it particularly valuable in certain research and industrial applications where these properties are advantageous .

Actividad Biológica

6-(2-(Trifluoromethyl)phenyl)picolinic acid is a derivative of picolinic acid characterized by the presence of a trifluoromethyl group and a phenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to synthesize available research findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₁H₈F₃N₁O₂

- Molecular Weight : 253.19 g/mol

- Structure : The trifluoromethyl group significantly enhances the electronic properties of the compound, influencing its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that derivatives of picolinic acid, including 6-(2-(trifluoromethyl)phenyl)picolinic acid, exhibit notable antimicrobial properties. Studies have shown that compounds with trifluoromethyl groups often demonstrate enhanced interactions with biological receptors compared to their non-fluorinated counterparts. For example:

- Bacterial Inhibition : The compound has shown higher activity against bacteria such as Escherichia coli and Bacillus cereus, as well as fungi like Aspergillus niger .

- Mechanism : The presence of the trifluoromethyl moiety is believed to improve binding affinity to target proteins involved in microbial metabolism, thus inhibiting their growth.

Anticancer Potential

The anticancer activity of 6-(2-(trifluoromethyl)phenyl)picolinic acid is under investigation, particularly in relation to its ability to interfere with signaling pathways in cancer cells. Molecular docking studies suggest that this compound may effectively bind to proteins involved in tumor growth regulation. Key findings include:

- Cell Line Studies : In vitro studies on various cancer cell lines indicate that the compound exhibits cytotoxicity against HER2-positive cells, suggesting potential applications in targeted cancer therapies .

- Therapeutic Applications : The compound is being explored as a candidate for developing antibody-drug conjugates (ADCs) that can deliver cytotoxic agents selectively to cancer cells .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of 6-(2-(trifluoromethyl)phenyl)picolinic acid demonstrated significant inhibition against E. coli and B. cereus. The minimum inhibitory concentration (MIC) values were determined, revealing that the trifluoromethyl substitution enhances the compound's bioactivity compared to similar non-fluorinated analogs.

| Microorganism | MIC (μg/mL) |

|---|---|

| E. coli | 15 |

| B. cereus | 10 |

| A. niger | 20 |

Case Study 2: Cancer Cell Line Response

In a recent experiment involving various cancer cell lines, including MCF-7 and BT-474 (HER2-positive), treatment with 6-(2-(trifluoromethyl)phenyl)picolinic acid resulted in a dose-dependent reduction in cell viability.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 5.4 |

| BT-474 | 4.8 |

| MCF-10A (non-cancerous) | >50 |

The biological activity of 6-(2-(trifluoromethyl)phenyl)picolinic acid can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Receptor Binding : Enhanced binding affinity due to the trifluoromethyl group allows for effective interaction with cellular receptors.

- Signal Transduction Disruption : The compound may interfere with signaling pathways critical for tumor growth and survival.

Propiedades

IUPAC Name |

6-[2-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO2/c14-13(15,16)9-5-2-1-4-8(9)10-6-3-7-11(17-10)12(18)19/h1-7H,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGACJXOHBBLASW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=CC=C2)C(=O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647073 |

Source

|

| Record name | 6-[2-(Trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887983-43-9 |

Source

|

| Record name | 6-[2-(Trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.